molecular formula C11H11NO4 B3146835 Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate CAS No. 60943-41-1

Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Cat. No.: B3146835
CAS No.: 60943-41-1
M. Wt: 221.21 g/mol
InChI Key: LTFLDEGXNRXHSJ-UHFFFAOYSA-N
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Description

Contextualization within 1,3-Dicarbonyl Compounds and Pyridine (B92270) Derivatives

Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is structurally characterized by two key functional groups: a 1,3-dicarbonyl moiety and a pyridine ring. The 1,3-dicarbonyl group, specifically a β-keto-ester, is a classic and highly reactive functional group in organic synthesis. The acidic nature of the methylene (B1212753) protons situated between the two carbonyl groups allows for facile enolate formation, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions. synsmart.in

Simultaneously, the presence of the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts distinct electronic properties and provides a site for further functionalization. Pyridine and its derivatives are ubiquitous in medicinal chemistry and materials science, contributing to the biological activity and physical properties of numerous compounds. The integration of both the 1,3-dicarbonyl system and the pyridine ring within a single molecule makes this compound a bifunctional building block with wide-ranging synthetic potential.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile precursor for the construction of more complex molecular frameworks, especially fused heterocyclic systems. The dicarbonyl portion of the molecule can readily undergo cyclocondensation reactions with a variety of binucleophiles. For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while amidines can yield pyrimidine (B1678525) rings.

The reactivity of this compound is not limited to its dicarbonyl functionality. The pyridine nitrogen atom can be quaternized, and the ring itself can undergo nucleophilic or electrophilic substitution reactions, further expanding its synthetic utility. This dual reactivity allows for the strategic and often regioselective construction of diverse heterocyclic scaffolds, which are of significant interest in drug discovery and materials science.

Overview of Research Trajectories for Polyfunctionalized Butanoate Scaffolds

Research into polyfunctionalized butanoate scaffolds, such as this compound, is driven by the constant demand for novel and efficient routes to complex molecules. These scaffolds serve as "building blocks" in diversity-oriented synthesis, allowing for the rapid generation of libraries of related compounds for biological screening. nih.govsigmaaldrich.comhilarispublisher.com

Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new catalysts and reaction conditions to synthesize these butanoate scaffolds with higher yields, purity, and under more environmentally benign conditions.

Exploration of New Cyclization Reactions: A significant area of research involves reacting these scaffolds with novel binucleophiles to access new and unique heterocyclic systems. mdpi.com

Applications in Medicinal Chemistry: Polyfunctionalized butanoates are key intermediates in the synthesis of compounds with potential therapeutic applications, including as kinase inhibitors and antimicrobial agents.

Materials Science: The ability of the pyridine moiety to coordinate with metal ions makes these compounds attractive for the construction of metal-organic frameworks (MOFs) and other functional materials.

The systematic exploration of the reactivity of polyfunctionalized butanoates continues to be a vibrant area of research, promising new discoveries in both fundamental organic chemistry and applied sciences.

Chemical and Physical Data of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
CAS Number 60943-41-1 synsmart.insigmaaldrich.comcymitquimica.com
Physical Form Solid sigmaaldrich.com
Purity >95% synsmart.insigmaaldrich.com

Note on CAS Number: Another CAS number, 163725-11-9, is also associated with this compound in some sources. However, 60943-41-1 appears to be the more consistently cited identifier.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the searched literature. However, based on the known chemical shifts of similar structures, the following are expected ranges for its NMR spectra:

¹H NMR Expected Chemical Shift (ppm)
Ethyl (CH₃)1.2 - 1.4 (triplet)
Ethyl (CH₂)4.1 - 4.4 (quartet)
Methylene (CH₂)3.8 - 4.2 (singlet)
Pyridine (α-H)8.6 - 8.8 (doublet)
Pyridine (β-H)7.8 - 8.0 (doublet)
¹³C NMR Expected Chemical Shift (ppm)
Ethyl (CH₃)~14
Ethyl (CH₂)~61
Methylene (CH₂)~45
Pyridine (Cα)~150
Pyridine (Cβ)~121
Pyridine (Cγ)~142
Carbonyl (C=O, ketone)190 - 200
Carbonyl (C=O, ester)165 - 175

Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretching vibrations of the ketone and ester groups, typically in the range of 1680-1750 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 221. Fragmentation patterns would likely involve the loss of the ethoxy group (-45), the ethyl group (-29), and cleavage of the butanoate chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dioxo-4-pyridin-4-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFLDEGXNRXHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293306
Record name Ethyl α,γ-dioxo-4-pyridinebutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60943-41-1
Record name Ethyl α,γ-dioxo-4-pyridinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60943-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,γ-dioxo-4-pyridinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,4 Dioxo 4 Pyridin 4 Yl Butanoate

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of C-C bonds. While specific examples for the direct synthesis of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate are not extensively documented, related reactions of 1,3-dicarbonyl compounds are well-established. For instance, transition metals like ruthenium, cobalt, and copper have been used to catalyze the addition of 1,3-dicarbonyl compounds to alkynes or the coupling with terminal alkenes. nih.govrsc.org Iron-catalyzed asymmetric reductive cross-coupling reactions have also been developed for the synthesis of enantioenriched α-tertiary amino esters and amides from ketimines and alkyl halides, showcasing the potential of first-row transition metals in complex bond formations. acs.org These methodologies could potentially be adapted for the synthesis or further functionalization of the target molecule.

Organocatalytic and Biocatalytic Strategies

Organocatalysis and biocatalysis represent greener alternatives to metal-based catalysis, often proceeding under mild conditions with high selectivity.

Organocatalytic approaches, such as the use of bifunctional polymeric catalysts, have been employed in Doebner-Knoevenagel reactions between arylaldehydes and monoethyl malonate, offering a pathway to α,β-unsaturated carboxylic acids. organic-chemistry.org Such strategies could be explored for the synthesis of precursors to this compound.

Biocatalysis, in particular, has shown significant promise in the synthesis of β-keto esters and their derivatives. Enzymes like aldolases and ene-reductases are effective catalysts for C-C bond formation and reduction steps. acs.orgthieme-connect.com For example, ene-reductases have been used in a one-pot tandem Knoevenagel condensation-reduction reaction to produce α-substituted β-ketoesters from aldehydes and 1,3-diketones in aqueous solutions at room temperature. acs.org The use of enzymes aligns with the principles of green chemistry by offering excellent chemo- and stereoselectivity under mild reaction conditions. acs.orggeorgiasouthern.edu Dehydrogenases and reductases are also employed for the enantioselective reduction of ketones, which is a valuable strategy for producing chiral intermediates for pharmaceuticals. georgiasouthern.edugeorgiasouthern.edu

Table 2: Comparison of Catalytic Strategies

Catalytic Strategy Catalyst Type Potential Advantages
Transition Metal-Catalysis Ru, Co, Fe, Cu complexes High reactivity, diverse transformations
Organocatalysis Small organic molecules, polymers Metal-free, often mild conditions

Sustainable Chemistry Principles in Synthesis Design

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. While specific literature on solvent-free or aqueous-based synthesis of this compound is not abundant, the broader field of Claisen-Schmidt and Claisen condensations has seen advancements in this area. For instance, solvent-free Claisen-Schmidt condensations have been successfully carried out, sometimes facilitated by microwave irradiation or the use of solid catalysts. researchgate.net One study demonstrated a solvent-free Claisen condensation of ethyl phenylacetate (B1230308) with potassium tert-butoxide at 100°C, achieving a high yield in a short reaction time. elsevierpure.com

The use of water as a solvent is highly desirable from a green chemistry perspective. While traditional Claisen condensations often employ anhydrous conditions to prevent hydrolysis of the ester and deactivation of the strong base, fiveable.me research into phase-transfer catalysis or the use of water-tolerant Lewis or Brønsted acid catalysts could pave the way for aqueous-based syntheses. For example, a stirring-induced emulsion technique has been developed for the Claisen-Schmidt condensation of acetone (B3395972) and benzaldehyde, using water as the solvent for the base and one of the reactants. rsc.orgrsc.org This approach, if adapted, could potentially allow for the synthesis of this compound in a more environmentally friendly manner.

Atom Economy and Green Metrics Evaluation

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The theoretical atom economy for the synthesis of this compound via the Claisen condensation of 4-acetylpyridine (B144475) and diethyl oxalate (B1200264) can be calculated as follows:

Reaction: C₇H₇NO (4-acetylpyridine) + C₆H₁₀O₄ (diethyl oxalate) → C₁₁H₁₁NO₄ (this compound) + C₂H₅OH (ethanol)

Molecular Weights:

4-acetylpyridine (C₇H₇NO): 121.14 g/mol

Diethyl oxalate (C₆H₁₀O₄): 146.14 g/mol

this compound (C₁₁H₁₁NO₄): 221.21 g/mol

Ethanol (B145695) (C₂H₅OH): 46.07 g/mol

Atom Economy Calculation: Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy = (221.21 / (121.14 + 146.14)) x 100 Atom Economy ≈ 83.3%

This calculation indicates that a significant portion of the reactant atoms are incorporated into the final product. However, other green metrics such as the E-factor (Environmental factor), which considers all waste generated, would provide a more comprehensive assessment of the process's environmental impact. The E-factor would account for solvent losses, byproducts from the preparation of the base (if applicable), and any waste generated during workup and purification.

Optimization of Reaction Parameters and Process Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on various reaction parameters.

Temperature, Pressure, and Reaction Time Effects

In a typical Claisen condensation for the synthesis of related ethyl 2,4-dioxo-4-arylbutanoates, the reaction is often carried out in two stages with distinct temperature profiles. ut.ac.ir An initial stirring of the reactants overnight at room temperature is followed by heating at an elevated temperature, for instance, 80°C for 30 minutes, to drive the reaction to completion. ut.ac.ir The effect of temperature is crucial; lower temperatures during the initial phase can help control the reaction rate and prevent side reactions, while the subsequent heating period ensures a high conversion rate.

The reaction time is also a critical factor. While overnight stirring is common, microwave-assisted synthesis has been shown to drastically reduce reaction times in many organic reactions, including condensations. researchgate.net The influence of pressure is generally not a significant parameter in this type of condensation reaction under standard laboratory conditions.

Below is a table summarizing typical reaction conditions for the synthesis of analogous aryl butanoates, which can serve as a starting point for optimizing the synthesis of the title compound.

ParameterValue/ConditionRationale
Initial Temperature Room TemperatureAllows for controlled initial reaction and enolate formation.
Final Temperature 80 °CDrives the reaction to completion.
Reaction Time Overnight + 30 min heatingEnsures high conversion of reactants.

This data is based on the synthesis of analogous ethyl 2,4-dioxo-4-arylbutanoates and serves as a representative example. ut.ac.ir

Stoichiometric Ratio and Reagent Loading Optimization

The stoichiometry of the reactants plays a pivotal role in maximizing the yield and minimizing waste. In the synthesis of ethyl 2,4-dioxo-4-arylbutanoates, a 1:1 molar ratio of the acetophenone (B1666503) derivative to diethyl oxalate is typically employed. ut.ac.ir Similarly, a stoichiometric amount of the base, such as sodium ethoxide, relative to the limiting reagent is used. ut.ac.ir Using a significant excess of either reactant can lead to purification challenges and increased waste.

Optimizing reagent loading involves finding the ideal concentration of reactants in the solvent. While highly concentrated or even solvent-free conditions can increase reaction rates, they may also lead to issues with stirring, heat transfer, and potential side reactions. The choice of solvent itself is also critical, with anhydrous ethanol being a common choice for reactions involving sodium ethoxide to prevent decomposition of the base. ut.ac.iryoutube.com

The following table outlines the typical stoichiometry used in the synthesis of similar compounds.

ReactantStoichiometric RatioPurpose
4-Acetylpyridine 1 equivalentLimiting reagent.
Diethyl oxalate 1 equivalentReacts with the enolate of 4-acetylpyridine.
Sodium ethoxide 1 equivalentActs as the base to generate the enolate.

This data is based on the synthesis of analogous ethyl 2,4-dioxo-4-arylbutanoates and serves as a representative example. ut.ac.ir

Tautomerism and Isomerization Dynamics

The presence of a 1,3-dicarbonyl system in this compound gives rise to dynamic tautomeric equilibria, primarily between the keto and enol forms. This phenomenon is central to understanding its reactivity.

Keto-Enol Equilibrium and Contributing Factors

This compound can exist as a mixture of the diketo tautomer and two possible enol tautomers, as illustrated below. The equilibrium between these forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents.

Keto Tautomer: This form contains two distinct carbonyl groups at the C2 and C4 positions.

Enol Tautomers: Two primary enol forms are possible, arising from the formation of a carbon-carbon double bond between C2-C3 or C3-C4, with a corresponding hydroxyl group at C2 or C4, respectively. The enol forms are stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring, and by conjugation of the double bond with the remaining carbonyl group and the pyridine (B92270) ring.

The position of the keto-enol equilibrium is significantly dictated by solvent polarity. In nonpolar solvents, the intramolecularly hydrogen-bonded enol forms are generally favored, as this internal hydrogen bond is not disrupted by solvent molecules. Conversely, polar solvents can stabilize the diketo form by engaging in intermolecular hydrogen bonding with the carbonyl groups. Studies on analogous β-diketones have shown that the percentage of the enol tautomer can vary significantly with the solvent environment. For instance, in 1-(n-pyridinyl)butane-1,3-diones, the equilibrium constant between the two cis-enol forms is influenced by the solvent, with chloroform favoring the enol form. uni.lu

The pyridinyl substituent also plays a crucial role. The electron-withdrawing nature of the pyridine ring can influence the acidity of the α-hydrogens on the active methylene (B1212753) group (C3), thereby affecting the ease of enolization.

Table 1: Factors Influencing Keto-Enol Equilibrium

FactorInfluence on EquilibriumRationale
Solvent Polarity Nonpolar solvents favor the enol form; polar solvents can favor the keto form.Intramolecular hydrogen bonding in the enol is more stable in nonpolar environments. Polar solvents can solvate and stabilize the diketo form.
Temperature Higher temperatures can shift the equilibrium.The thermodynamic parameters (enthalpy and entropy) of the tautomerization process determine the direction of the shift.
pH Both acidic and basic conditions can catalyze the interconversion.Acid catalysis proceeds via protonation of a carbonyl oxygen, while base catalysis involves deprotonation of the active methylene group.
Substituent Effects The electron-withdrawing pyridin-4-yl group influences the acidity of the active methylene protons.Increased acidity of the C3 protons facilitates the formation of the enolate intermediate, a key step in enolization.

Interconversion Pathways and Energetics

The interconversion between the keto and enol tautomers proceeds through a common enolate intermediate, which is formed by the removal of a proton from the active methylene group at the C3 position. This process can be catalyzed by either acid or base.

Acid-Catalyzed Interconversion:

Protonation of one of the carbonyl oxygens increases its electrophilicity.

A weak base (e.g., the solvent) removes a proton from the α-carbon (C3), leading to the formation of the enol.

Base-Catalyzed Interconversion:

A base removes a proton from the active methylene group (C3) to form a resonance-stabilized enolate ion.

Protonation of the enolate oxygen by a weak acid (e.g., the conjugate acid of the base catalyst) yields the enol.

Computational studies on similar 1-(n-pyridinyl)butane-1,3-diones provide insight into the energetics of these processes. Density Functional Theory (DFT) calculations have been used to determine the relative stabilities of the different tautomers and the energy barriers for their interconversion. chemicalbook.com For these analogous compounds, the energy difference between the two possible cis-enol forms is often small, leading to a dynamic equilibrium between them. The energy barrier for the interconversion is also relatively low, indicating that the process is facile under ambient conditions. amazonaws.com

Reactions Involving the 1,3-Dicarbonyl Moiety

The 1,3-dicarbonyl moiety is the most reactive part of the this compound molecule, participating in a wide array of chemical transformations.

Nucleophilic Additions to Carbonyl Centers

The carbonyl carbons at the C2 and C4 positions are electrophilic and thus susceptible to attack by nucleophiles. The reactivity of each carbonyl group is influenced by the attached substituents. The C4 carbonyl is directly attached to the electron-withdrawing pyridin-4-yl ring, which enhances its electrophilicity compared to the C2 carbonyl, which is adjacent to the ester group.

Common nucleophilic addition reactions include:

Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride. Selective reduction of one carbonyl group over the other can be challenging but may be achieved under carefully controlled conditions.

Grignard and Organolithium Reagents: These strong nucleophiles can add to the carbonyl carbons to form tertiary alcohols after workup.

Electrophilic Substitutions at the Active Methylene Group

The methylene group at the C3 position is flanked by two electron-withdrawing carbonyl groups, making its protons acidic (pKa typically in the range of 10-13 in similar β-dicarbonyl compounds). Deprotonation of this "active methylene" group generates a nucleophilic enolate ion, which can then react with various electrophiles.

Key electrophilic substitution reactions include:

Alkylation: The enolate can be alkylated using alkyl halides. This reaction is a fundamental C-C bond-forming process.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group at the C3 position.

Halogenation: In the presence of a base, the enolate reacts with halogens (e.g., Br₂, Cl₂) to yield α-halogenated products.

Intramolecular and Intermolecular Cyclization Reactions

The presence of multiple reactive sites within this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through both intramolecular and intermolecular cyclization reactions. chemicalbook.com

Intramolecular Cyclization: While less common for this specific acyclic structure without additional functional groups, derivatives of this compound can be designed to undergo intramolecular cyclization. For example, if a suitable leaving group were introduced at the end of the ethyl ester chain, cyclization onto the enolate at C3 could occur.

Intermolecular Cyclization (Cyclocondensation): This is a highly significant reaction pathway for this compound. The 1,3-dicarbonyl moiety can react with binucleophilic reagents to form a variety of five- and six-membered heterocyclic rings.

Synthesis of Pyrazoles: Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles. This is a classic example of the Knorr pyrazole synthesis. mdpi.comresearchgate.netsigmaaldrich.com The reaction proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The regioselectivity of the reaction (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl group) can be influenced by the reaction conditions and the nature of the substituents. Studies on the synthesis of pyrazole derivatives from similar ethyl 2,4-dioxo-4-phenylbutanoate intermediates have shown this to be an efficient method for creating substituted pyrazoles. orgsyn.org

Synthesis of Pyrimidines: Condensation with urea, thiourea, or guanidine can yield pyrimidine (B1678525) derivatives. This involves the reaction of the binucleophilic reagent with both carbonyl groups of the dicarbonyl compound. The synthesis of pyrimidine derivatives is a common application for 1,3-dicarbonyl compounds. chemsrc.comresearchgate.net

Synthesis of Pyridines (Hantzsch-type Synthesis): While the classic Hantzsch pyridine synthesis involves two equivalents of a β-ketoester and an aldehyde, orgsyn.org this compound can be utilized in modified Hantzsch-type reactions or other multicomponent reactions to construct substituted pyridine rings. Its reactive methylene and carbonyl groups make it a versatile building block for such transformations.

Table 2: Common Cyclization Reactions of this compound

ReagentResulting HeterocycleGeneral Reaction Type
Hydrazine (H₂N-NH₂)PyrazoleKnorr Pyrazole Synthesis
Substituted Hydrazines (R-NH-NH₂)Substituted PyrazoleKnorr Pyrazole Synthesis
Urea (H₂N-CO-NH₂)PyrimidinoneBiginelli-type Reaction
Thiourea (H₂N-CS-NH₂)ThiopyrimidinoneBiginelli-type Reaction
Amidines (e.g., Guanidine)AminopyrimidinePyrimidine Synthesis
Ammonia and an AldehydeSubstituted Dihydropyridine/PyridineHantzsch-type Pyridine Synthesis

Transformations of the Ester Functional Group

The ester moiety in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives through transesterification, alcoholysis, and reduction.

Transesterification and Alcoholysis Processes

Transesterification is a fundamental process for converting the ethyl ester of this compound into other ester derivatives by reaction with different alcohols. This reaction is typically reversible and often requires a catalyst to proceed efficiently. organic-chemistry.org The β-keto ester functionality can be selectively transesterified over other ester types, a selectivity that is often attributed to the formation of an enol intermediate. rsc.org

A variety of catalysts can be employed for the transesterification of β-keto esters, including protic acids, Lewis acids, organic bases, and enzymes. rsc.org For instance, silica-supported boric acid has been demonstrated as an effective heterogeneous catalyst for the trans-esterification of β-keto esters with primary, secondary, allylic, and benzylic alcohols under solvent-free conditions, affording excellent yields. organic-chemistry.org Another approach involves the use of an acyl halide, derived from the corresponding carboxylic acid, which can then react with various alcohols to form the desired esters. researchgate.net

Table 1: Representative Transesterification Reactions of β-Keto Esters

Catalyst/MethodReactant AlcoholProduct TypeYieldReference
Silica-supported Boric AcidPrimary, Secondary, Allylic, Benzylic AlcoholsCorresponding Esters87-95% organic-chemistry.org
Acyl Halide RouteBenzyl Alcohol, Phenethyl Alcohol, etc.Corresponding Esters~93% (for benzyl ester) researchgate.net
2,6-LutidineBaylis–Hillman AlcoholsAllylic EstersGood rsc.org

Reductive Transformations to Alcohol Derivatives

The carbonyl groups of this compound can be selectively reduced to the corresponding alcohol derivatives. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose. It is a mild and selective reagent that reduces aldehydes and ketones to primary and secondary alcohols, respectively, while typically not affecting the ester functional group under standard conditions. masterorganicchemistry.comchemguide.co.uk

The reduction of the two ketone groups in this compound with NaBH₄ would be expected to yield a diol product, specifically ethyl 2,4-dihydroxy-4-(pyridin-4-yl)butanoate. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. chemguide.co.uk

Catalytic hydrogenation is another method for the reduction of carbonyl groups. For example, the catalytic hydrogenation of similar bis(arylimidazol-2-ylidene)pyridine cobalt complexes has been shown to be effective for the reduction of alkenes, and such catalysts could potentially be adapted for the reduction of the keto groups in the title compound. lumenlearning.com The enantioselective hydrogenation of a related compound, ethyl 2,4-dioxo-4-phenylbutyrate, has been achieved using a Pt-cinchona catalyst system, leading to enantiomerically pure α-hydroxy esters. researchgate.net

Table 2: Expected Products from Reductive Transformations

ReagentFunctional Group TargetedExpected ProductReference
Sodium Borohydride (NaBH₄)Ketone groupsEthyl 2,4-dihydroxy-4-(pyridin-4-yl)butanoate masterorganicchemistry.comchemguide.co.uk
Catalytic Hydrogenation (e.g., Pt-cinchona)Ketone groupsEthyl 2-hydroxy-4-oxo-4-(pyridin-4-yl)butanoate or Ethyl 2,4-dihydroxy-4-(pyridin-4-yl)butanoate researchgate.net

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is a nucleophilic center and a site for coordination with metal ions.

N-Alkylation and Quaternization Studies

The pyridine nitrogen can be readily alkylated to form quaternary pyridinium salts. This reaction typically involves treatment with an alkyl halide, such as an alkyl bromide or iodide. The synthesis of a series of N-alkyl pyridinium bromides has been successfully achieved by refluxing pyridine with the corresponding 1-bromoalkane in ethanol. masterorganicchemistry.com This general method is applicable to this compound to generate a range of N-substituted pyridinium salts, which can have applications as, for example, ionic liquids or phase-transfer catalysts. The formation of these salts can be confirmed by techniques such as HPLC and NMR spectroscopy. masterorganicchemistry.com

Coordination Chemistry Investigations

The pyridine nitrogen and the β-dicarbonyl moiety make this compound a versatile ditopic ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen acts as a Lewis base, coordinating to a variety of metal centers. tcd.ie Similarly, the β-dicarbonyl unit can exist in its enol form and coordinate to metal ions as a bidentate chelating ligand.

The coordination of similar pyridyl-containing ligands with transition metals such as Ni(II), Co(II), and Cd(II) has been extensively studied. tcd.ieresearchgate.net For example, bis-pyridyl-bis-amide ligands have been shown to form coordination polymers with Ni(II), where the nickel centers are coordinated by the pyridine nitrogen atoms and oxygen atoms from other ligands. The geometry of the resulting complexes can vary from 1D chains to 2D layers and 3D frameworks, depending on the coordination preferences of the metal ion and the conformation of the ligand. tcd.ie

Table 3: Potential Coordination Modes of this compound

Coordinating SiteMetal Ion ExamplesResulting Structure TypeReference
Pyridine NitrogenNi(II), Co(II), Cd(II)Coordination Polymers, MOFs tcd.ieresearchgate.net
β-Dicarbonyl (enol form)Transition MetalsChelated Complexes nih.gov
Both Pyridine and β-DicarbonylTransition MetalsDitopic Coordination Complexes

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the two ketone groups, the ester, and the pyridine ring—makes chemo- and regioselectivity crucial considerations in its chemical transformations.

In reactions involving nucleophilic attack on the carbonyl groups, the relative reactivity of the C2 and C4 ketones can lead to selective transformations. For instance, in acid-catalyzed condensation reactions of similar ethyl 2,4-dioxo-4-arylbutanoates with primary amines, condensation occurs preferentially at the more reactive C4 carbonyl group. rsc.org

The selective reduction of one ketone group over the other can also be achieved. For example, in related systems, the regioselective alkylation of dihydroxyacetophenones has been demonstrated, where the selectivity is governed by factors such as intramolecular hydrogen bonding. While specific studies on the selective reduction of this compound are not widely reported, the principles of chemoselective reduction using tailored reagents and conditions are applicable.

Furthermore, in the synthesis of polysubstituted pyridines, the strategic use of different leaving groups on the pyridine ring allows for chemoselective cross-coupling reactions, highlighting the ability to selectively functionalize the pyridine moiety in the presence of other reactive groups. The selective oxidation of sulfides to sulfoxides in the presence of other functional groups in related heterocyclic systems further underscores the potential for chemoselective transformations.

Table 4: Examples of Chemo- and Regioselectivity in Related Systems

Reaction TypeSubstrate TypeSelectivityInfluencing FactorsReference
CondensationEthyl 2,4-dioxo-4-arylbutanoateChemoselective attack at C4-carbonylHigher reactivity of the aryl ketone rsc.org
Alkylation2,4-DihydroxyacetophenoneRegioselective alkylationIntramolecular hydrogen bonding
Cross-CouplingHalogenated PyridinesChemoselective couplingNature of the leaving group and catalyst
OxidationThioethersChemoselective oxidation to sulfoxideChoice of oxidizing agent

Applications of Ethyl 2,4 Dioxo 4 Pyridin 4 Yl Butanoate in Advanced Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The reactivity of the 1,3-dicarbonyl system in Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate makes it an ideal starting material for the synthesis of various heterocyclic structures. This section details its application in the formation of substituted pyridines, bipyridines, pyrimidines, and fused ring systems.

Synthesis of Substituted Pyridines and Bipyridine Architectures

This compound serves as a valuable C4 synthon in the construction of polysubstituted pyridine (B92270) rings. One of the most established methods for pyridine synthesis is the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia source. fiveable.me Given its β-ketoester functionality, this compound is a prime candidate for this reaction, enabling the introduction of a pyridin-4-yl substituent at a specific position in the newly formed pyridine ring.

The general mechanism of the Hantzsch synthesis involves the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation of the aldehyde and another molecule of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield a dihydropyridine, which is subsequently oxidized to the final substituted pyridine.

Furthermore, the pyridyl group within the molecule itself can be a foundation for constructing more complex bipyridine and terpyridine structures, which are of significant interest as ligands in coordination chemistry and materials science. nih.gov For instance, variations of the Kröhnke pyridine synthesis, which traditionally involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, can be adapted. While not a direct application of the Kröhnke methodology, the principle of combining pyridyl-containing building blocks to form larger polypyridyl systems is highly relevant. The presence of the reactive dicarbonyl moiety in this compound allows for cyclocondensation reactions with various reagents to form a second pyridine ring, thus creating a bipyridine scaffold.

Reaction Type Reactants Product Type Significance
Hantzsch Pyridine SynthesisAldehyde, AmmoniaSubstituted PyridineIntroduction of a pyridin-4-yl group
Bipyridine Synthesis (via cyclocondensation)Various condensing agentsBipyridine ArchitecturesFormation of ligands for catalysis and materials science

Formation of Pyrimidines and Other Nitrogen-Containing Heterocycles

The synthesis of pyrimidines, another class of important nitrogen-containing heterocycles, can be readily achieved using this compound. The most common and versatile method for pyrimidine (B1678525) ring construction involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg

In this reaction, the 1,3-dicarbonyl moiety of this compound reacts with the N-C-N building block in a cyclocondensation reaction. This process typically involves the formation of intermediate enamines and subsequent intramolecular cyclization and dehydration to afford the pyrimidine ring. The use of this specific precursor allows for the direct incorporation of a pyridin-4-yl substituent onto the pyrimidine core, leading to the formation of functionalized 4-(pyridin-4-yl)pyrimidines. These structures are of interest in medicinal chemistry due to their potential biological activities. nih.gov

Beyond pyrimidines, the reactive nature of the dicarbonyl group opens pathways to other nitrogen-containing heterocycles. For example, reaction with hydrazines can lead to the formation of pyrazole derivatives. researchgate.net The specific outcome of the reaction can often be controlled by the choice of reaction conditions and the nature of the hydrazine (B178648) reagent (e.g., hydrazine hydrate, phenylhydrazine).

N-C-N Reagent Resulting Heterocycle Key Features of Product
UreaPyrimidin-2-onePyridin-4-yl substituted pyrimidinone
ThioureaPyrimidine-2-thionePyridin-4-yl substituted pyrimidinethione
Guanidine2-AminopyrimidinePyridin-4-yl substituted aminopyrimidine
HydrazinePyrazolePyridin-4-yl substituted pyrazole

Annulation Reactions for Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for the synthesis of fused heterocyclic systems. depaul.edu this compound can participate in such reactions, acting as a building block for more complex polycyclic architectures.

For instance, in a formal [4+2] cycloaddition, the enol form of the 1,3-dicarbonyl system can act as a diene or a dienophile, depending on the reaction partner. While direct Diels-Alder reactions with the dicarbonyl moiety are less common, related condensation and cyclization sequences can achieve a similar outcome. For example, reactions with bifunctional reagents can lead to the formation of a new ring fused to the pyridine or another newly formed ring.

One potential application is in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with known biological activity. mdpi.com Synthetic strategies often involve the construction of a pyrimidine ring onto a pre-existing pyridine, or vice-versa. The reactivity of this compound could be harnessed in a multi-step sequence to first form a substituted pyrimidine, which is then cyclized to create the fused pyrido[2,3-d]pyrimidine system.

Building Block for Complex Polyfunctionalized Organic Molecules

Beyond its role in the direct synthesis of heterocycles, this compound is a valuable building block for the construction of more elaborate and polyfunctionalized organic molecules.

Construction of Advanced Synthetic Intermediates

The chemical versatility of this compound allows for its use in the preparation of advanced synthetic intermediates. The dicarbonyl functionality can be selectively modified to introduce a variety of other functional groups. For example, reduction of one of the carbonyl groups can lead to β-hydroxy ketones, which are themselves versatile intermediates.

Furthermore, the methylene (B1212753) group situated between the two carbonyls is acidic and can be readily deprotonated to form a stable enolate. This enolate can then participate in a range of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, allowing for the introduction of further complexity into the molecular framework. These transformations are fundamental in the multi-step synthesis of complex natural products and pharmaceutically active compounds. fiveable.me

Development of Novel Ligands for Catalysis

The presence of the pyridyl nitrogen atom makes this compound and its derivatives attractive candidates for the development of novel ligands for catalysis. Pyridine-containing ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to coordinate with a variety of metal centers. preprints.org

By utilizing the synthetic handles on the butanoate chain, this molecule can be elaborated into more complex chelating ligands. For example, the dicarbonyl moiety can be transformed into other coordinating groups, or the ester can be hydrolyzed and converted into an amide to introduce additional donor atoms. The resulting polydentate ligands can then be used to form stable complexes with transition metals, which can exhibit catalytic activity in a range of organic transformations. The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize the performance of the resulting catalyst.

Role in Materials Science and Polymer Chemistry

The multifunctional nature of this compound makes it a promising candidate for various applications in materials science. The pyridine nitrogen atom provides a coordination site for metal ions, the acidic α-protons of the β-dicarbonyl system are amenable to a variety of chemical transformations, and the ester group can be hydrolyzed or transesterified. These features allow for its incorporation into a diverse range of materials with tailored properties.

Precursor for Monomer and Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its structural motifs are found in various polymeric systems. The presence of the reactive β-dicarbonyl group allows for its potential use as a monomer or a precursor to monomers in several polymerization strategies. For instance, β-keto esters are known to be precursors for thermally stable polymers. nih.gov

One plausible route involves the modification of the active methylene group. The acidic protons situated between the two carbonyl groups can be readily deprotonated to form a stable enolate, which can then participate in various carbon-carbon bond-forming reactions. pressbooks.pub This reactivity allows for the introduction of polymerizable groups, such as vinyl or acrylic moieties, transforming the molecule into a functional monomer. Subsequent free-radical or controlled polymerization of such monomers would lead to polymers with pendant pyridinyl-β-dicarbonyl units, which could exhibit interesting properties for applications in coatings, adhesives, or as specialty polymers.

Another approach could involve condensation polymerization. The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with a suitable diol or diamine to form polyesters or polyamides, respectively. The resulting polymers would incorporate the pyridinyl-keto moiety into the polymer backbone, potentially influencing the thermal and mechanical properties of the material.

Table 1: Potential Polymerization Strategies Involving this compound Derivatives

Polymerization TypeMonomer PrecursorPotential Polymer Structure
Free-Radical PolymerizationAcrylate or vinyl derivative of this compoundPolymer with pendant pyridinyl-β-dicarbonyl groups
Condensation PolymerizationDiacid or diol derivative of this compoundPolyesters or polyamides with pyridinyl-keto moieties in the backbone

Integration into Supramolecular Assemblies and Frameworks

The pyridine nitrogen atom in this compound is a key feature for its application in supramolecular chemistry. Pyridyl ligands are widely used in the construction of coordination polymers and metal-organic frameworks (MOFs) due to their ability to coordinate with a variety of metal ions. nih.govnih.govacs.org The lone pair of electrons on the nitrogen atom can form coordinate bonds with metal centers, leading to the formation of extended, well-defined structures.

For example, coordination polymers constructed from pyridyl dicarboxylate ligands have demonstrated diverse structural motifs and properties. nih.govacs.org By analogy, a dicarboxylic acid derivative of this compound could serve as a versatile linker for the assembly of novel coordination polymers with unique structural and functional attributes.

Table 2: Potential Supramolecular Assemblies Incorporating this compound Moieties

Assembly TypeKey InteractionPotential Application
Coordination PolymersPyridine-Metal CoordinationGas Storage, Catalysis
Metal-Organic Frameworks (MOFs)Pyridine-Metal CoordinationSeparation, Sensing
Hydrogen-Bonded NetworksHydrogen bonding involving the β-dicarbonyl groupCrystal Engineering

Development of Functional Organic Materials

The unique combination of a pyridine ring and a β-dicarbonyl system in this compound provides a platform for the development of functional organic materials. The pyridine moiety can impart desirable electronic properties and can be protonated or quaternized to tune the material's solubility and charge characteristics. The β-dicarbonyl group is a well-known chelating agent for various metal ions, which can lead to the formation of metal complexes with interesting optical, magnetic, or catalytic properties.

Furthermore, the reactivity of the β-keto ester allows for its incorporation into more complex molecular structures. For instance, it can undergo condensation reactions with hydrazines to form pyrazolones, a class of compounds known for their diverse biological and photophysical properties. nih.gov Such derivatization opens up possibilities for creating new dyes, fluorescent probes, or materials with nonlinear optical properties. The synthesis of highly functionalized pyridines can also be achieved through reactions involving β-ketoesters. nih.gov

The development of fluorinated polymers with exceptional chemical resistance and thermal stability often involves β-keto ester intermediates. mdpi.comnih.gov The introduction of fluorine atoms into molecules containing the this compound scaffold could lead to novel fluorinated materials with advanced properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, and what critical reaction parameters influence yield?

  • Methodology :

  • Step 1 : Synthesize the dichloro precursor, ethyl 2,4-dichloro-4-(pyridin-4-yl)butyrate, via nucleophilic substitution of pyridin-4-yl lithium with ethyl 2,4-dichlorobutyrate.
  • Step 2 : Oxidize the dichloro intermediate using peroxides (e.g., H₂O₂) under alkaline conditions (pH 10–12) to form the dioxo moiety.
  • Key Parameters :
  • Temperature : Maintain 0–5°C during pyridine substitution to avoid side reactions .
  • Oxidant Concentration : Excess peroxide (1.5–2.0 equiv.) ensures complete conversion but may require quenching with Na₂S₂O₃ to prevent over-oxidation .
  • Table 1 : Comparison of Synthetic Routes
PrecursorOxidantYield (%)Purity (HPLC)
Ethyl 2,4-dichloro-4-(pyridin-4-yl)butyrateH₂O₂6895%
Ethyl 4-(pyridin-4-yl)-2-ketobutyrateKMnO₄5288%

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm ester (δ 1.3–1.5 ppm for ethyl CH₃; δ 4.1–4.3 ppm for OCH₂) and pyridin-4-yl (δ 8.5–8.7 ppm for aromatic protons) groups .
  • IR : Identify C=O stretches (1740–1760 cm⁻¹ for ester; 1680–1700 cm⁻¹ for dioxo groups) .
    • Crystallography :
  • Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Space group P2₁/c is common for similar esters .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Nitrile gloves, chemical goggles, and P95 respirators to prevent inhalation/contact .
  • Storage : Keep in amber glass vials under N₂ at –20°C to avoid hydrolysis .
  • Spill Management : Neutralize with vermiculite and dispose as hazardous waste (EPA Category D) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

  • Challenge : Pyridin-4-yl ring sensitivity to strong bases may lead to decomposition.
  • Solutions :

  • Use milder bases (e.g., NaHCO₃ instead of NaOH) during oxidation .
  • Add catalytic TEMPO (0.1 equiv.) to suppress radical side reactions .
    • Table 2 : Side Reaction Analysis
ConditionByproductMitigation Strategy
High pH (>12)Pyridine N-oxideReduce pH to 10–11
Excess OxidantOver-oxidized esterQuench with Na₂S₂O₃

Q. What computational approaches predict the reactivity of the dioxo and pyridinyl groups?

  • DFT Modeling :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Pyridin-4-yl shows higher electron withdrawal (σ* = 1.8 eV) than phenyl analogs .
  • Simulate transition states for ester hydrolysis (B3LYP/6-31G* basis set) to predict stability .

Q. How to resolve contradictions in literature regarding synthesis methods?

  • Case Study : Conflicting reports on oxidation efficiency (H₂O₂ vs. KMnO₄).

  • Hypothesis : Solvent polarity (H₂O vs. THF) affects oxidant activity.
  • Validation :
  • Conduct kinetic studies (GC-MS monitoring) in polar aprotic solvents (e.g., DMF) to compare reaction rates .
  • Characterize intermediates via in-situ FTIR to identify bottlenecks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.